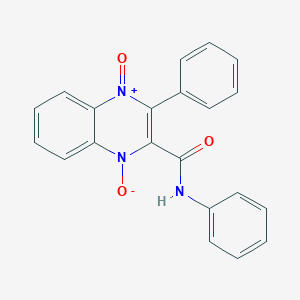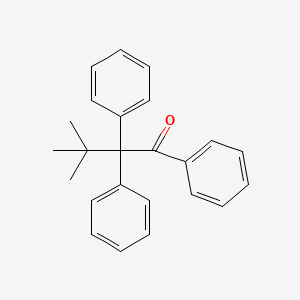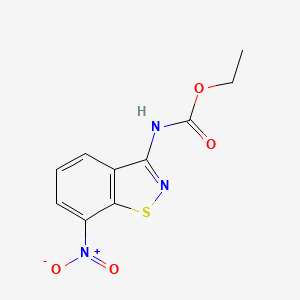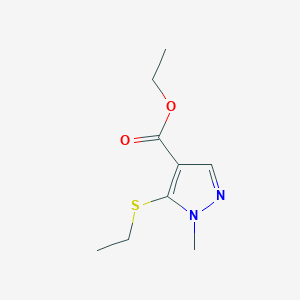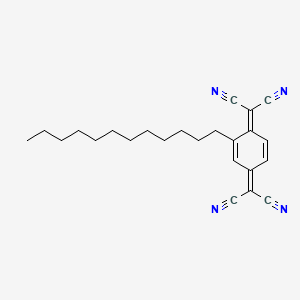![molecular formula C21H22N4 B14340636 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is known for its significant pharmacological properties and is often studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, acids, bases, and specific catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
科学的研究の応用
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders, given its structural similarity to other benzodiazepines.
作用機序
The mechanism of action of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Olanzapine: A benzodiazepine with a similar structure, used in the treatment of schizophrenia and related psychoses.
Uniqueness
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of the indole ring, which imparts distinct pharmacological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic contexts .
特性
分子式 |
C21H22N4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N4/c1-23-10-12-24(13-11-23)21-20-14-16-6-3-5-9-19(16)25(20)15-17-7-2-4-8-18(17)22-21/h2-9,14H,10-13,15H2,1H3 |
InChIキー |
WDQGZGQWBRMQPY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CN4C2=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
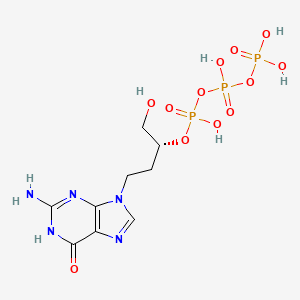
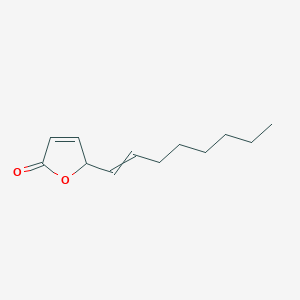
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
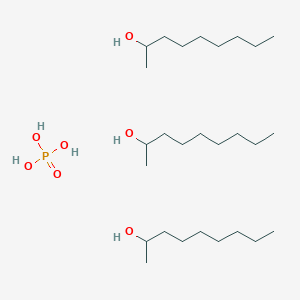
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
